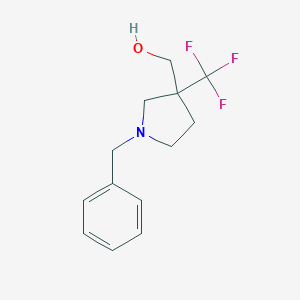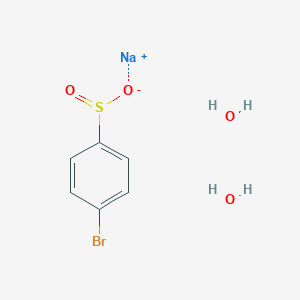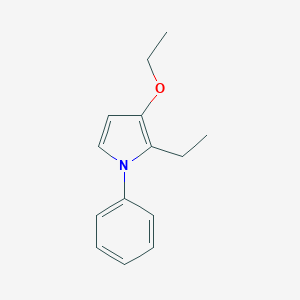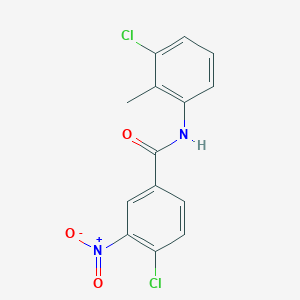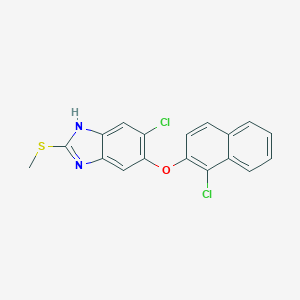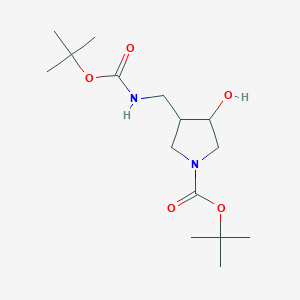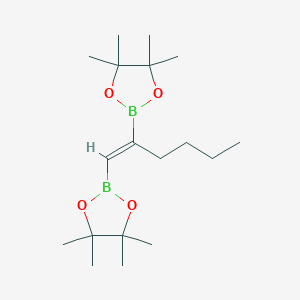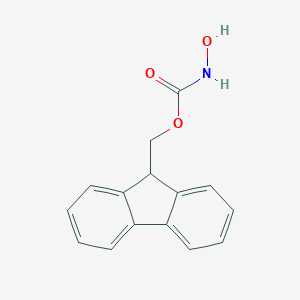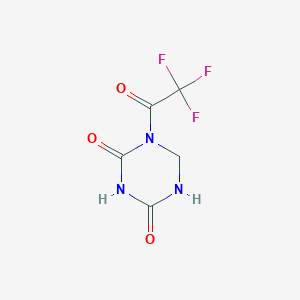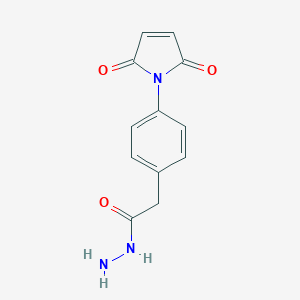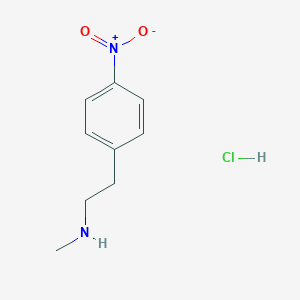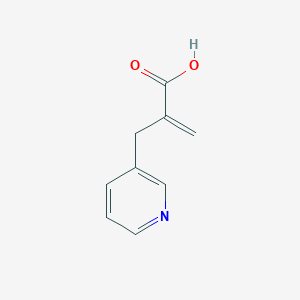
2-(Pyridin-3-ylmethyl)-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-ylmethyl)-propenoic acid, also known as 3-(pyridin-2-ylmethyl)acrylic acid, is a chemical compound with the molecular formula C11H9NO2. It is a yellow solid and is commonly used in scientific research for its unique properties. In
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylic acid and pyridine functional groups. Additionally, it has been shown to exhibit antioxidant activity, which may be related to its ability to scavenge free radicals.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is its versatility in the synthesis of various organic compounds. Additionally, it exhibits low toxicity, making it a suitable candidate for biomedical applications. However, one limitation is its limited solubility in water, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for the use of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid in scientific research. One potential direction is the development of new drugs using this compound as a building block. Additionally, its use in the synthesis of ligands for metal complexes may have potential applications in catalysis and material science. Further studies are needed to fully understand its mechanism of action and potential biomedical applications.
Méthodes De Synthèse
The synthesis of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid involves the reaction of pyridine-2-(Pyridin-3-ylmethyl)-propenoic acidcarboxaldehyde and malonic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the final product. The purity of the product can be improved through recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and anti-inflammatory agents. Additionally, it has been used in the synthesis of ligands for metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
161952-11-0 |
|---|---|
Nom du produit |
2-(Pyridin-3-ylmethyl)-propenoic acid |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |
Clé InChI |
GPUJXQWFHQROPB-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
SMILES canonique |
C=C(CC1=CN=CC=C1)C(=O)O |
Synonymes |
3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



